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molecular formula C13H18ClN3O2 B8464557 Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylamino)ethyl)-2-methoxy- CAS No. 126105-15-5

Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylamino)ethyl)-2-methoxy-

Cat. No. B8464557
M. Wt: 283.75 g/mol
InChI Key: CKZLCXNWKLGHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010108

Procedure details

8.06 g (0.04) mole of 2-methoxy-4-amino-5-chlorobenzoic acid and 7.12 g (0.044 mole) of carbonyldiimidazole are suspended in 80 ml of tetrahydrofuran and kept at 30° C. until the end of gas development. The solution of 5 g (0.05 mole) of cyclopropylethylenediamine in 15 ml of tetrahydrofuran is then slowly added, followed by keeping the temperature at 50° C. for 1 hour. After cooling down, the mixture is poured into water, the solid is removed by filtration and crystallized from alcohol, thus obtaining 13 g (91.7%) of 2-methoxy-4-amino-5-chloro-N-(2-(cyclopropylamino)-ethyl)-benzamide, having a melting point of 152°-3° C. Hydrochloride m.p.
[Compound]
Name
( 0.04 )
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.12 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:26]1([NH:29][CH2:30][CH2:31][NH2:32])[CH2:28][CH2:27]1.O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([NH:32][CH2:31][CH2:30][NH:29][CH:26]1[CH2:28][CH2:27]1)=[O:7]

Inputs

Step One
Name
( 0.04 )
Quantity
8.06 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)N)Cl
Step Three
Name
Quantity
7.12 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)NCCN
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 30° C. until the end of gas development
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from alcohol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)NCCNC2CC2)C=C(C(=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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